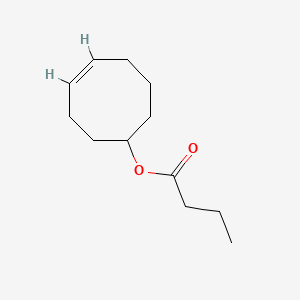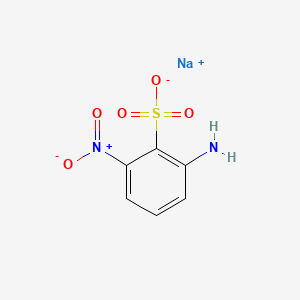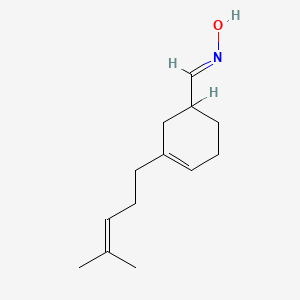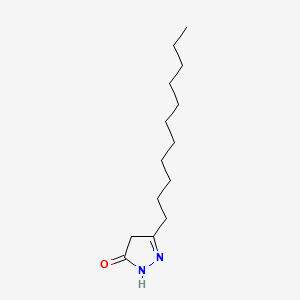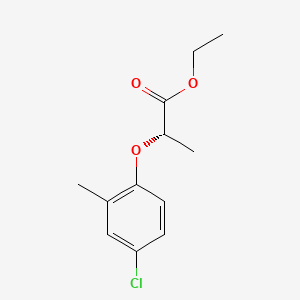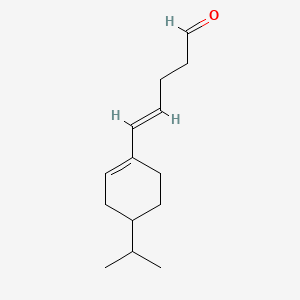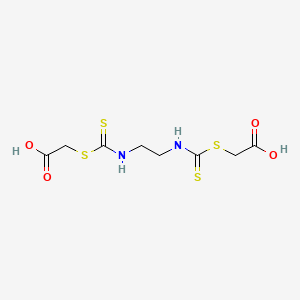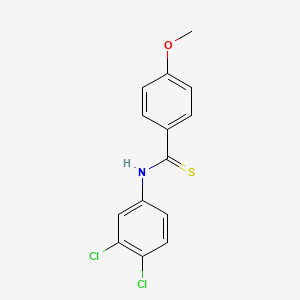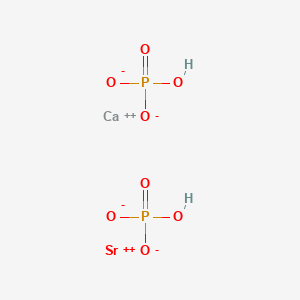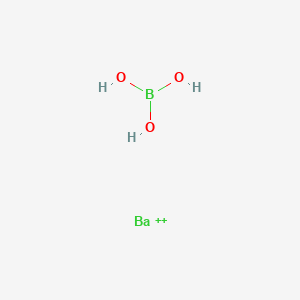
Orthoboric acid, barium salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Orthoboric acid, barium salt, also known as barium borate, is a chemical compound composed of barium, boron, oxygen, and hydrogen. It is typically encountered as a white crystalline solid and is known for its various applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: Orthoboric acid, barium salt can be synthesized through the reaction of barium hydroxide with boric acid. The reaction typically occurs in an aqueous solution and results in the formation of barium borate and water: [ \text{Ba(OH)}_2 + 2 \text{H}_3\text{BO}_3 \rightarrow \text{Ba(BO}_2\text{OH)}_2 + 2 \text{H}_2\text{O} ]
Industrial Production Methods: In industrial settings, the production of this compound often involves the controlled reaction of barium chloride with sodium borate in an aqueous medium. The resulting precipitate is then filtered, washed, and dried to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions: Orthoboric acid, barium salt undergoes various chemical reactions, including:
Acid-Base Reactions: It can react with strong acids to form barium salts and boric acid.
Hydrolysis: In the presence of water, it can hydrolyze to form barium hydroxide and boric acid.
Common Reagents and Conditions:
Acids: Hydrochloric acid, sulfuric acid.
Bases: Sodium hydroxide, potassium hydroxide.
Major Products Formed:
Barium Chloride: Formed when reacting with hydrochloric acid.
Barium Sulfate: Formed when reacting with sulfuric acid.
Scientific Research Applications
Orthoboric acid, barium salt has a wide range of applications in scientific research:
Chemistry: Used as a reagent in various chemical reactions and synthesis processes.
Biology: Employed in the study of boron metabolism and its effects on biological systems.
Medicine: Investigated for its potential use in boron neutron capture therapy (BNCT) for cancer treatment.
Industry: Utilized in the production of specialty glasses and ceramics due to its unique properties.
Mechanism of Action
The mechanism by which orthoboric acid, barium salt exerts its effects involves its interaction with biological molecules. As a Lewis acid, it can form complexes with amino acids, nucleotides, and other biomolecules through electron donor-acceptor interactions. These complexes can influence various biochemical pathways and cellular processes.
Comparison with Similar Compounds
Orthoboric acid, barium salt can be compared with other borate compounds, such as:
Sodium Borate (Borax): Commonly used in detergents and as a flux in metallurgy.
Calcium Borate: Used in the production of glass and ceramics.
Magnesium Borate: Known for its flame-retardant properties.
Properties
CAS No. |
23436-05-7 |
|---|---|
Molecular Formula |
BBaH3O3+2 |
Molecular Weight |
199.16 g/mol |
IUPAC Name |
barium(2+);boric acid |
InChI |
InChI=1S/BH3O3.Ba/c2-1(3)4;/h2-4H;/q;+2 |
InChI Key |
TZVCFPJDJMRQID-UHFFFAOYSA-N |
Canonical SMILES |
B(O)(O)O.[Ba+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


